molecular formula C15H19NO4 B8259167 1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid

1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid

Cat. No.: B8259167
M. Wt: 277.31 g/mol
InChI Key: QSIPGLZFFVXQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group used to temporarily mask the reactivity of amines during chemical reactions .

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid typically involves the reaction of 3-phenylazetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be cleaved under acidic conditions to release the free amine . This process is crucial in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid can be compared with other Boc-protected compounds such as:

The uniqueness of this compound lies in its specific structure, which combines the Boc-protected amine with an azetidine ring, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-9-15(10-16,12(17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIPGLZFFVXQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.